molecular formula C6H4Cl2N2O2 B590733 3-Amino-2,6-dichloroisonicotinic acid CAS No. 58484-01-8

3-Amino-2,6-dichloroisonicotinic acid

Cat. No.: B590733
CAS No.: 58484-01-8
M. Wt: 207.01
InChI Key: VKPLOTZPQFRWQP-UHFFFAOYSA-N
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Description

3-Amino-2,6-dichloroisonicotinic acid is an organic compound with the molecular formula C6H4Cl2N2O2 and a molecular weight of 207.02 g/mol It is a derivative of isonicotinic acid, characterized by the presence of amino and dichloro substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,6-dichloroisonicotinic acid typically involves the chlorination of isonicotinic acid, followed by amination. One common method includes the reaction of isonicotinic acid with thionyl chloride to form 2,6-dichloroisonicotinic acid, which is then treated with ammonia to introduce the amino group . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The process typically includes steps for purification and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,6-dichloroisonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3-Amino-2,6-dichloroisonicotinic acid involves its interaction with specific molecular targets and pathways. In plants, it acts as an elicitor, stimulating the plant’s natural immune system and inducing systemic acquired resistance (SAR). This makes the plant resistant to various pathogens by activating defense-related genes and pathways . The compound’s ability to mimic pathogen attack triggers a robust immune response, enhancing the plant’s overall resistance .

Comparison with Similar Compounds

3-Amino-2,6-dichloroisonicotinic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3-amino-2,6-dichloropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c7-3-1-2(6(11)12)4(9)5(8)10-3/h1H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPLOTZPQFRWQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10731611
Record name 3-Amino-2,6-dichloropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58484-01-8
Record name 3-Amino-2,6-dichloropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Amino-2,6-dichloroisonicotinic acid methyl ester (460 mg) was dissolved in ethanol (8 mL), water (2 mL) and potassium hydroxide (234 mg) was added. The solution was stirred for 20 minutes at room temperature and for 1.5 hours under reflux. After cooling to room temperature, 2N hydrochloric acid was added to adjust the pH-value to −3 and the so-formed yellow precipitate was extracted 3× with ethyl acetate. The combined organic layer was washed with brine, dried over MgSO4 and concentrated in vacuum to afford 420 mg of the title compound of the formula
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460 mg
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2 mL
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234 mg
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Synthesis routes and methods II

Procedure details

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